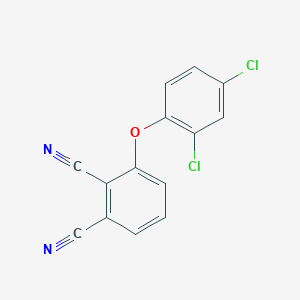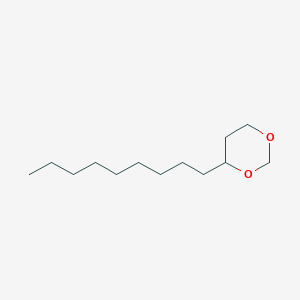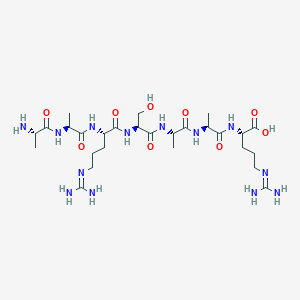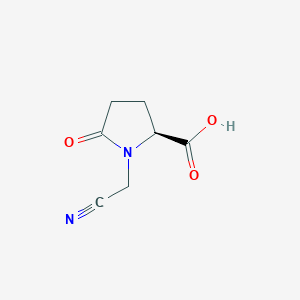
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a cyanomethyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Cyanomethylation: Introduction of the cyanomethyl group can be achieved through nucleophilic substitution reactions using cyanomethyl reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Cyanide ions, amines.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing oxo groups.
Substitution Products: Compounds with different substituents replacing the cyanomethyl group.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid: A structurally related compound used in similar synthetic applications.
Pyridinium Salts: Compounds with similar reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
682773-99-5 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
UYIVVYOZZPKJEF-YFKPBYRVSA-N |
Isomerische SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC#N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
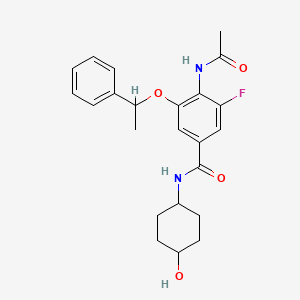

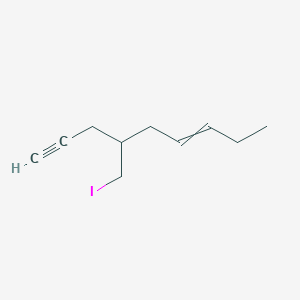

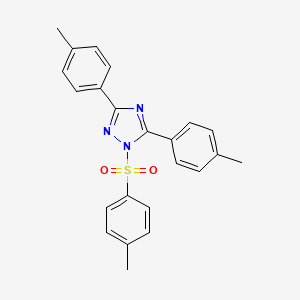
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
